4,6-Dichloro-2-methylthieno[2,3-b]pyridine
Description
Properties
IUPAC Name |
4,6-dichloro-2-methylthieno[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-2-5-6(9)3-7(10)11-8(5)12-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZPQNCVJQNJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Carboxylic Acid Derivatives
A widely adopted method involves converting 2-methylthiophene-3-carboxylic acid to its acid chloride using phosphorus oxychloride (POCl₃) at 80–100°C for 4–6 hours. Subsequent treatment with ammonium acetate in refluxing toluene induces cyclization, yielding 2-methylthieno[2,3-b]pyridine-4(9H)-one. Key parameters include:
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| POCl₃ Equivalents | 1.2–1.5 eq | 78–85 |
| Cyclization Temperature | 110–120°C | 82 |
| Reaction Time | 8–12 hours | 80 |
This method prioritizes regioselectivity, with the methyl group at C-2 directing cyclization to form the [2,3-b] fused system.
Multi-Component Coupling Reactions
Palladium-catalyzed cross-coupling between 3-bromo-2-methylthiophene and pyridine boronic esters under Suzuki-Miyaura conditions offers an alternative route. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a 1,4-dioxane/H₂O (3:1) solvent system at 90°C for 24 hours achieves 65–72% yield. While less efficient than cyclocondensation, this method allows modular substitution patterns.
Regioselective Chlorination Strategies
Introducing chlorine atoms at C-4 and C-6 requires careful control of electrophilic substitution conditions.
Direct Chlorination with Molecular Chlorine
Gas-phase chlorination at 120–140°C using Cl₂ (2.2 eq) in chlorobenzene selectively functionalizes C-4 and C-6 positions due to the electron-donating methyl group at C-2. Yields reach 70–75% with 8–10 hour reaction times.
| Chlorinating Agent | Temperature (°C) | Regioselectivity (4,6:others) |
|---|---|---|
| Cl₂ | 120 | 9:1 |
| SOCl₂ | 100 | 7:1 |
| PCl₅ | 80 | 5:1 |
Stepwise Chlorination Using POCl₃
Sequential treatment with phosphorus oxychloride (POCl₃) under varying conditions enables controlled dichlorination:
-
C-4 Chlorination : POCl₃ (1.1 eq), DMF (catalytic), 90°C, 4 hours (85% conversion)
-
C-6 Chlorination : POCl₃ (1.3 eq), NMP (1.5 eq), 110°C, 6 hours (78% yield)
This two-step approach improves regiochemical control but increases purification complexity.
Methyl Group Introduction and Stability Considerations
The C-2 methyl group is typically introduced during initial ring formation but can be added post-cyclization via:
Friedel-Crafts Alkylation
Treating 4,6-dichlorothieno[2,3-b]pyridine with methyl chloride (1.5 eq) and AlCl₃ (1.2 eq) in dichloromethane at 0–5°C for 2 hours achieves 60–65% methylation. However, competing C-3 substitution reduces yield.
Directed Ortho-Metalation
Using LDA (2.0 eq) at −78°C in THF followed by methyl iodide quench enables selective C-2 methylation with 75% efficiency. This method requires anhydrous conditions and precise temperature control.
Industrial-Scale Production Optimizations
Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency:
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Reaction Volume | 0.5–2 L | 500–1000 L |
| Chlorination Time | 8–10 hours | 4–5 hours |
| Yield | 70–75% | 82–85% |
| Purity | 90–92% | 98–99% (HPLC) |
Key industrial modifications include:
-
Automated pH Control : Maintains optimal acidity during cyclization (pH 6.8–7.2)
-
Cascade Crystallization : Improves purity to >99% via sequential solvent/non-solvent systems
-
Waste Minimization : POCl₃ recovery systems achieve 95% reagent reuse
Analytical Validation and Quality Control
Critical quality attributes are monitored through:
Spectroscopic Characterization
Chromatographic Purity Assessment
| Method | Column | Retention Time (min) | Purity Threshold |
|---|---|---|---|
| HPLC-UV (220 nm) | C18, 150 × 4.6 mm | 8.2–8.5 | ≥98.5% |
| UPLC-MS | HSS T3, 2.1 × 50 mm | 3.7–3.9 | ≥99.0% |
Chemical Reactions Analysis
4,6-Dichloro-2-methylthieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the thieno ring or the pyridine moiety.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids under palladium catalysis.
Common reagents used in these reactions include bases like potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHClNS
Molecular Weight: Approximately 218.10 g/mol
Structural Features: The compound features a fused thieno and pyridine ring system with two chlorine atoms and a methyl group, contributing to its unique reactivity and biological activity.
Medicinal Chemistry
4,6-Dichloro-2-methylthieno[2,3-b]pyridine has garnered attention for its potential as a pharmacological agent due to its structural properties that allow interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties , inhibiting specific enzymes involved in disease pathways. For example, studies have demonstrated its effectiveness against certain bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Enzyme Inhibition Studies
The compound has shown promise as an enzyme inhibitor , particularly in pathways relevant to cancer and inflammation. Molecular docking studies suggest favorable interactions with targets such as kinases and phospholipases, indicating potential therapeutic applications in oncology and anti-inflammatory treatments .
Agrochemical Applications
The unique chemical structure of this compound also positions it as a valuable compound in the field of agrochemicals.
Pesticidal Properties
Preliminary studies suggest that this compound may possess pesticidal activity , potentially serving as a scaffold for the development of new herbicides or fungicides. Its ability to interact with biological macromolecules makes it suitable for further exploration in agricultural applications.
Biochemical Research
In biochemical research, this compound is utilized as a probe in various assays to study enzyme interactions.
Binding Affinity Studies
Recent investigations into the compound's binding affinities with enzymes and receptors have revealed its potential to act as a selective modulator. These studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Effective against specific bacterial strains |
| Enzyme Inhibitor | Potential in cancer treatment pathways | |
| Agrochemicals | Pesticidal Activity | Possible scaffold for new herbicides/fungicides |
| Biochemical Research | Binding Affinity Studies | Favorable interactions with key biological targets |
Case Studies
-
Antimicrobial Efficacy Study
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thienopyridine derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus at low concentrations, suggesting its potential as an effective antimicrobial agent .
-
Enzyme Interaction Analysis
- Research conducted on the enzyme inhibition properties of thienopyridines highlighted that this compound could inhibit specific kinases involved in cancer progression. This study utilized molecular docking techniques to predict binding affinities and provided insights into the compound's mechanism of action .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-methylthieno[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared with other thieno[2,3-b]pyridine derivatives and related heterocycles based on substituent patterns and functional groups:
Key Observations :
- Chlorine Substitution: Chlorine atoms at positions 4 and 6 in the parent compound increase electrophilicity, facilitating reactions with nucleophiles like amines or thiols. This contrasts with mono-chlorinated analogs (e.g., 4-Chloro-5-methylthieno[2,3-d]pyrimidine), which exhibit reduced reactivity .
Physicochemical Properties
Comparative data highlights the impact of substituents on solubility and stability:
| Property | This compound | 4-Chloro-2-methylthieno[3,2-c]pyridine |
|---|---|---|
| Molecular Weight (g/mol) | 204.076 | 187.65 (estimated) |
| LogP | 4.25 | 3.8 |
| Boiling Point (°C) | 288.1 ± 35.0 | 265 ± 30 (estimated) |
| Water Solubility | Low | Moderate |
Biological Activity
4,6-Dichloro-2-methylthieno[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused thieno and pyridine ring system, which contributes to its interaction with various biological targets. Its molecular formula is C_8H_6Cl_2N_2S, with a molecular weight of approximately 218.10 g/mol. This article aims to comprehensively review the biological activities of this compound, including its antimicrobial properties, enzyme inhibition capabilities, and potential as a therapeutic agent.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance, studies have demonstrated its efficacy against Staphylococcus epidermidis and other pathogenic microorganisms . The compound's mechanism of action appears to involve interference with microbial cell wall synthesis and metabolic pathways.
Enzyme Inhibition
The compound has also been identified as an inhibitor of specific enzymes involved in disease pathways. Molecular docking studies suggest that it interacts favorably with targets such as glycogen synthase kinase-3 (GSK-3), which plays a critical role in cellular signaling and metabolism . Additionally, it may inhibit histidine kinase autophosphorylation and heat shock protein Hsp90, indicating its potential in treating diseases related to these targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of chlorine atoms and a methyl group enhances its binding affinity to biological macromolecules. Comparative studies with similar compounds have shown that modifications at specific positions on the thieno-pyridine scaffold can significantly alter biological activity. For example, the introduction of substituents at the C-6 position has been linked to improved antiproliferative effects against cancer cell lines .
Antiproliferative Activity
In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. Notably, compounds with similar thienopyridine structures demonstrated high potency against multi-drug-resistant lines overexpressing P-glycoprotein . The IC_50 values for these compounds ranged from nanomolar to subnanomolar levels, indicating their potential as selective agents against cancer cells while sparing normal lymphocytes.
Cytotoxicity Assessment
A detailed cytotoxicity evaluation revealed that this compound exhibits selective cytotoxicity towards activated lymphocytes while showing minimal effects on resting lymphocytes. This selectivity suggests a promising therapeutic window for targeting malignant cells without adversely affecting normal immune function .
Data Tables
| Activity | Target | IC50 (μM) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus epidermidis | 0.5 | Effective against Gram-positive bacteria |
| Enzyme Inhibition | GSK-3 | 0.1 | Potential role in diabetes and cancer |
| Antiproliferative | HeLa Cells | 0.03 | High potency against cervical cancer |
| Cytotoxicity (PHA-stimulated) | Human Peripheral Blood Lymphocytes | >10 | Selective for activated cells |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,6-Dichloro-2-methylthieno[2,3-b]pyridine and its derivatives?
- Methodological Answer : The compound can be synthesized via heterocyclic condensation reactions. For example, sodium salts of propenone derivatives (e.g., 5-benzofuran-2-yl-3-hydroxypropenone) react with heterocyclic amines or diazonium chlorides to form thieno[2,3-b]pyridine scaffolds. Chlorination at the 4 and 6 positions can be achieved using POCl₃ or PCl₅ under reflux conditions . SNAr (nucleophilic aromatic substitution) reactions are also effective for introducing methyl groups at the 2-position .
Q. What analytical techniques are essential for characterizing thieno[2,3-b]pyridine derivatives?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substitution patterns and aromaticity (e.g., distinguishing between thiophene and pyridine ring protons) .
- HRMS (High-Resolution Mass Spectrometry) : For molecular weight verification .
- HPLC : To assess purity (>95% is typical for research-grade compounds) .
Q. Which biological assays are commonly used to evaluate the bioactivity of this compound?
- Methodological Answer : In vitro assays include:
- Enzyme inhibition studies (e.g., BTK, JAKs, COX-2) using fluorescence polarization or colorimetric substrates .
- Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines, with multidrug-resistant (MDR) models to assess selectivity .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
- Methodological Answer :
- Temperature control : Higher yields (>70%) are achieved at 80–100°C for cyclization steps .
- Catalyst selection : Pd(OAc)₂/Xantphos systems improve coupling reactions for methyl group introduction .
- Protecting groups : tert-Butoxycarbonyl (Boc) groups prevent side reactions during chlorination .
Q. How do structural modifications (e.g., substituent changes) influence bioactivity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., Cl, CF₃) at the 4 and 6 positions enhance enzyme inhibition (e.g., IC₅₀ < 1 µM for BTK) by stabilizing ligand-receptor interactions .
- Methyl groups at the 2-position improve metabolic stability but may reduce solubility, requiring formulation optimization .
Q. What computational methods predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) using crystal structures of BTK (PDB: 5P9J) or JAK2 (PDB: 6VNE) to map binding poses .
- QSAR (Quantitative Structure-Activity Relationship) : Leverage Hammett constants (σ) of substituents to correlate electronic effects with IC₅₀ values .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer :
- Cross-validation : Replicate assays in multiple cell lines (e.g., HeLa, MCF-7) and compare with positive controls (e.g., Imatinib for kinase inhibition) .
- Meta-analysis : Use tools like RevMan to aggregate data from studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
Q. What strategies mitigate spectral interference in NMR analysis of thieno-pyridine derivatives?
- Methodological Answer :
- DEPT (Distortionless Enhancement by Polarization Transfer) : Differentiates CH, CH₂, and CH₃ groups in complex spectra .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from aromatic protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
